molecular formula C19H17FN2O2 B8758383 methyl 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

methyl 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Cat. No. B8758383
M. Wt: 324.3 g/mol
InChI Key: JIQYBJXVKDJNDY-UHFFFAOYSA-N
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Patent
US06218400B1

Procedure details

The same method as employed in the preparation of intermediate 1 and 2 but starting from racemic tryptophan methyl ester and 4-fluorobenzaldehyde gave the cis isomer as white crystals m.p.: 92° C. and the trans isomer as pale yellow crystals m.p.: 183° C.
[Compound]
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C@H:4]([CH2:6][C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[NH:9][CH:8]=1)[NH2:5].[F:17][C:18]1[CH:25]=[CH:24][C:21]([CH:22]=O)=[CH:20][CH:19]=1>>[F:17][C:18]1[CH:25]=[CH:24][C:21]([CH:22]2[C:8]3[NH:9][C:10]4[C:15]([C:7]=3[CH2:6][CH:4]([C:3]([O:2][CH3:1])=[O:16])[NH:5]2)=[CH:14][CH:13]=[CH:12][CH:11]=4)=[CH:20][CH:19]=1

Inputs

Step One
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC([C@@H](N)CC1=CNC2=CC=CC=C12)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Step Four
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave the cis

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C1NC(CC2=C1NC1=CC=CC=C21)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.